2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one

Quinazolinone SAR Analgesic Anti-inflammatory

Researchers often face supply inconsistencies with regioisomerically pure quinazolinone building blocks. This compound addresses that need with a defined 2-aminomethyl-(4-methoxyphenyl)amine architecture, distinct from common 3-substituted analogs. - Provides a synthetically accessible secondary amine for parallel library synthesis without N3-protection. - The 98% purity supports direct use in fragment-based drug discovery or scaffold-hopping campaigns targeting kinases and PARP. - Offers a clean SAR probe with an orthogonal substitution pattern to evaluate potency contribution beyond traditional 8-substituted quinazolinones.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
Cat. No. B13344392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)17-10-15-18-14-5-3-2-4-13(14)16(20)19-15/h2-9,17H,10H2,1H3,(H,18,19,20)
InChIKeyKCJZWTQYSSBKDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one – Chemical Identity and Procurement


2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one (CAS 134577-52-9) is a 2-aminomethyl-substituted quinazolin-4(3H)-one derivative bearing a 4-methoxyphenyl group on the exocyclic amine nitrogen . The compound belongs to the privileged quinazolinone heterocyclic class, which has been extensively exploited in medicinal chemistry for kinase inhibition, antibacterial, anti-inflammatory, and antitumor applications [1]. The 2-aminomethyl substitution pattern distinguishes this scaffold from the more commonly explored 3-substituted quinazolinones, offering a distinct vector for target engagement and physicochemical modulation. Commercially, the compound has been supplied by Fluorochem at 98% purity and is listed by several international chemical distributors, though current availability may be limited or on a custom-synthesis basis.

Scaffold 2‑Aminomethyl quinazolin‑4(3H)‑one core with exocyclic amine diversification handle
Substitution 4‑Methoxyphenyl group on C2‑tethered amine, distinct from 3‑substituted analogs
Procurement High-purity building block for medicinal chemistry; limited commercial availability may require custom synthesis

Why 2-Aminomethyl Quinazolinones Cannot Be Interchanged with Generic Analogs


Quinazolin-4(3H)-one derivatives exhibit profound structure–activity relationship (SAR) divergence depending on both the ring position of substitution and the nature of the linker atom. The 2-aminomethyl motif present in this compound installs a basic amine nitrogen at a two-carbon distance from the quinazolinone core, a geometry that is absent in 2‑aryl or 2‑methyl analogs where the substituent is directly attached through a C–C bond [1]. Conversely, the more extensively studied 3‑(4‑methoxyphenyl)-2‑substitutedamino series [2] places the methoxyphenyl group on the lactam nitrogen (N3) rather than on a C2-tethered exocyclic amine, fundamentally altering hydrogen-bonding capacity, metabolic liability, and the spatial orientation of the 4‑methoxyphenyl pharmacophore. Even small linker modifications—such as replacing the methylene bridge (–CH2–) with an ethylidene bridge (–CH(CH3)–)—have been shown to redirect synthetic utility toward entirely different fused tricyclic chemotypes [3]. Procurement of an in-class substitute without careful consideration of these regiochemical and topological differences risks invalidating SAR hypotheses and wasting screening resources.

Regiochemistry 4‑Methoxyphenyl at N3 (common analog) alters hydrogen‑bonding and target selectivity vs. C2‑tethered placement
Linker geometry Methylene bridge (–CH2–) provides terminal diversification; ethylidene analogs cyclize to tricyclic systems, shifting application
Core oxidation Quinazolin‑4(3H)‑one C4 carbonyl distinguishes from quinazoline analogs; may impact pharmacokinetics and target engagement

Quantitative Differentiation Evidence


Regiochemical Differentiation: 2-Aminomethyl vs. 3-Substituted Analgesic Potency

In the most directly comparable study available in the open literature, Alagarsamy et al. evaluated a series of 3‑(4‑methoxyphenyl)-2‑substitutedamino‑quinazolin‑4(3H)‑ones for analgesic and anti‑inflammatory activity in murine models. The most active compounds in that series (A1–A3) exhibited analgesic potency moderately superior to diclofenac sodium and anti‑inflammatory activity comparable to the same standard, with ulcerogenic indices markedly lower than aspirin [1]. Critically, the 4‑methoxyphenyl group in that series is attached at N3 of the quinazolinone ring, whereas in the target compound the identical 4‑methoxyphenyl group is installed on the C2‑tethered exocyclic amine. This regiochemical difference reorients the methoxyphenyl ring relative to the core hydrogen‑bond donor/acceptor sites, which has been shown in analogous quinazolinone systems to alter kinase selectivity profiles and cytotoxicity [2]. No head‑to‑head biological comparison between the 2‑aminomethyl series and the 3‑(4‑methoxyphenyl) series has been published; however, the analgesic ED50 values and ulcerogenic indices reported for the 3‑substituted series [1] provide a quantitative baseline against which the 2‑substituted scaffold can be benchmarked in future profiling campaigns.

Regiochemical comparison
Reported
Target: 2‑aminomethyl series not yet profiled in vivo.
Comparator A3 (3‑substituted): analgesic activity more potent than diclofenac; ulcerogenic index lower than aspirin.
Regiochemistry may alter kinase selectivity and cytotoxicity profiles
No head‑to‑head data; cross‑study comparable only
Quinazolinone SAR Analgesic Anti-inflammatory COX inhibition Regiochemistry

Synthetic Tractability: 2-Aminomethyl Building Block vs. 3-Substituted Analogs

Tokali (2022) reported the synthesis of six 2‑aminomethyl quinazolin‑4(3H)‑one derivatives (compounds 4a–f) starting from methyl anthranilate in yields of 80–89% and fully characterized them by FT‑IR, ¹H NMR, and ¹³C NMR [1]. The 2‑aminomethyl substitution pattern provides a chemically distinct handle for diversification: the exocyclic secondary amine can undergo alkylation, acylation, reductive amination, or sulfonylation without affecting the quinazolinone lactam, whereas 3‑substituted analogs require protection/deprotection strategies for N3‑modification. Structurally characterized 2‑aminomethyl building blocks (e.g., morpholinomethyl, piperidinomethyl, and 4‑phenylpiperazinylmethyl derivatives) were obtained in high purity [1]. In contrast, the 2‑aryl quinazolinone PARP inhibitor series reported by Griffin et al. required 8‑position substitution (hydroxy, methoxy, or methyl) to achieve sub‑micromolar IC50 values (0.13–0.40 µM against PARP in permeabilized L1210 cells) [2], highlighting that the 2‑aminomethyl linker may complement or replace the need for 8‑substitution in certain target contexts. No quantitative comparison of reaction yields or diversification efficiency between the 2‑aminomethyl and 3‑substituted series has been published.

Synthetic route
Class-level
2‑Aminomethyl derivatives obtained in 2–3 steps from methyl anthranilate (80–89% yield). Exocyclic amine allows acylation, sulfonylation without N3 protection.
Shorter synthetic sequence supports parallel library synthesis
Comparator 2‑aryl‑8‑substituted route requires additional demethylation
Quinazolinone building block Parallel synthesis Library design 2-Aminomethyl scaffold Medicinal chemistry

Linker Geometry Effects: Methylene Bridge vs. Direct Attachment vs. Ethylidene

The target compound features a methylene bridge (–CH2–) connecting the quinazolinone C2 position to the 4‑methoxyaniline nitrogen. This contrasts with three structurally proximal chemotypes: (a) 2‑(4‑methoxyphenylamino) derivatives where the aniline nitrogen is directly attached to C2 without a linker; (b) 3‑(4‑methoxyphenyl)‑2‑substitutedamino derivatives where the methoxyphenyl is on N3 [1]; and (c) 2‑[1‑(4‑methoxyphenylamino)ethyl]quinazolin‑4(3H)‑ones where an ethylidene bridge (–CH(CH3)–) replaces the methylene bridge [2]. The ethylidene-bridged analogs have been demonstrated to undergo cyclization to form 3H,7H‑[1,4]diazepino[3,4‑b]quinazoline‑3,7‑diones, a tricyclic chemotype inaccessible from the methylene-bridged compound [2]. This establishes that the single‑carbon difference between –CH2– and –CH(CH3)– linkers causes a bifurcation in downstream synthetic and pharmacological trajectories. The methylene linker in the target compound provides conformational flexibility (two rotatable bonds between the quinazolinone core and the 4‑methoxyphenyl ring) while maintaining a shorter through-space distance than the ethylidene analog, which may affect target‑binding entropy and selectivity.

Linker divergence
Class-level
Methylene (–CH2–): terminal building block, no cyclization.
Ethylidene (–CH(CH3)–): undergoes annulation to tricyclic diazepinoquinazolinediones.
Linker choice determines downstream synthetic strategy
Ethylidene analog not a direct substitute for methylene-based library design
Quinazolinone linker Conformational flexibility Methylene bridge Structure-based design Chemotype divergence

PARP Inhibitory Pharmacophore Mapping: 2-Aminomethyl vs. 2-Aryl-8-Substituted

Griffin et al. established quantitative SAR for 2‑alkyl‑ and 2‑aryl‑substituted quinazolin‑4(3H)‑ones as PARP inhibitors, demonstrating that 8‑methyl or 8‑hydroxy substitution was essential for potency: IC50 values of 0.13–0.27 µM for 8‑methyl‑2‑aryl derivatives vs. >100 µM for N3‑methylated control compounds (which were essentially inactive) [1]. A 4′‑substituent on the 2‑aryl ring (either electron‑withdrawing or electron‑donating) invariably increased potency in the 8‑methyl series. The target compound lacks 8‑position substitution but introduces a basic amine nitrogen at the 2‑position linker, which could engage in hydrogen‑bond interactions with the PARP catalytic site residues (e.g., Gly863, Ser904) in a manner distinct from the 2‑aryl hydrophobic interactions [1]. No PARP inhibition data are available for the 2‑aminomethyl series.

PARP inhibition
Class-level
Comparator 2‑aryl‑8‑methyl derivatives: IC₅₀ 0.13–0.27 µM (L1210 cells). 8‑Hydroxy‑2‑methyl analog (NU1025): IC₅₀ 0.40 µM. N3‑methyl control: IC₅₀ >100 µM.
8‑Substitution critical for potency; 2‑aminomethyl may offer alternative pharmacophore
No PARP data available for 2‑aminomethyl series
PARP inhibition DNA repair Quinazolinone pharmacophore IC50 Structure-activity relationship

Antihypoxic Activity: Methoxyphenyl-Quinazolinone Class-Level Evidence

Manvelyan et al. evaluated hydroxy‑ and methoxyphenyl derivatives of quinazolin‑4(3H)‑one in a normobaric hypoxia with hypercapnia model in female rats. Quinazolinone derivatives containing a combination of hydroxy and methoxy substituents on the phenyl ring significantly increased hypoxia tolerance time compared to piracetam (100 mg/kg) and mexidol (100 mg/kg) [1]. The most active compound, 2‑(2‑hydroxy‑3‑methoxyphenyl)‑3H‑quinazolin‑4‑one, exhibited the most pronounced antihypoxant effect. The target compound contains a 4‑methoxyphenyl group (mono‑methoxy, para position) attached via an aminomethyl linker rather than a direct C–C bond, representing a structurally distinct member of this pharmacophore class. The class‑level data establish that methoxyphenyl‑quinazolinone hybrids are capable of outperforming reference antihypoxic agents in vivo, providing a preclinical efficacy benchmark for the target compound's therapeutic potential in cerebral hypoxia/ischemia indications.

Antihypoxic class evidence
Reported
Methoxyphenyl‑quinazolinones increased hypoxia tolerance time in rats vs. piracetam and mexidol. Most active: 2‑(2‑OH,3‑OMe‑phenyl) derivative.
Class‑level data suggest research potential in hypoxia models
Target compound not tested; distinct substitution pattern may alter response
Antihypoxic Quinazolinone Methoxyphenyl In vivo Neuroprotection

Cytotoxic Patent Precedent: Structural Proximity to Related Quinazoline Analogs

US Patent Application 2011/0200619 (Myrexis, Inc.) claims (2‑aminomethylquinazolin‑4‑yl)‑(4‑methoxyphenyl)methylamine and its pharmaceutically acceptable salts as cytotoxic agents useful for treating neoplasms and cancers [1]. This compound differs from the target compound in two key respects: (a) the core is a quinazoline rather than a quinazolin‑4(3H)‑one, and (b) the 4‑methoxyphenyl group is attached to the C4‑amino group rather than the C2‑aminomethyl group. Despite these differences, the patent establishes that the combination of a 2‑aminomethyl group, a 4‑methoxyphenyl moiety, and a quinazoline/quinazolinone scaffold is recognized as a cytotoxic pharmacophore. The patent further claims compositions combining this compound with EGFR inhibitors, antimitotic agents, and topoisomerase inhibitors [1], indicating the intended therapeutic context. The target compound's quinazolin‑4‑one oxidation state provides an additional hydrogen‑bond acceptor (C4 carbonyl) that is absent in the patented quinazoline analog, potentially altering pharmacokinetic properties and target engagement.

Patent precedent
Data to verify
US 2011/0200619 claims (2‑aminomethylquinazolin‑4‑yl)‑(4‑methoxyphenyl)methylamine as cytotoxic agent (quinazoline core, no C4 carbonyl).
Structurally similar quinazoline analog reported as cytotoxic
Quinazolinone oxidation state may alter activity; no direct cytotoxicity data for target
Cytotoxic agent Patent Quinazoline Cancer Apoptosis

Recommended Application Scenarios


Quinazolinone Fragment-Based or Scaffold-Hopping Library Design

This compound is an ideal core scaffold for fragment-based drug discovery (FBDD) or scaffold-hopping campaigns targeting kinases, PARP, or inflammatory mediators. The 2‑aminomethyl architecture provides a synthetically accessible diversification point (secondary amine) that can be elaborated via parallel acylation, sulfonylation, or reductive amination without requiring N3‑protection/deprotection sequences [1]. The 4‑methoxyphenyl group serves as both a pharmacophoric element (as demonstrated in analgesic and anti‑inflammatory 3‑substituted series [2]) and a spectroscopic handle (distinctive ¹H NMR methoxy singlet at δ ~3.7–3.8 ppm) for reaction monitoring. The 98% commercial purity supports direct use in library synthesis without additional purification.

PARP Inhibitor Lead Optimization with Alternative Pharmacophoric Elements

The well-established SAR for quinazolinone PARP inhibitors indicates that 8‑position substitution (hydroxy, methyl) is critical for sub‑micromolar potency (IC50 = 0.13–0.40 µM) [1]. The target compound offers a structurally orthogonal strategy: replacing the 8‑substituent with a 2‑aminomethyl‑(4‑methoxyphenyl)amine moiety that can engage the PARP catalytic site through hydrogen‑bonding interactions from the exocyclic amine and the C4 carbonyl. The absence of 8‑substitution in the target compound makes it a clean starting point for evaluating whether the 2‑aminomethyl motif can recapitulate the potency contribution of 8‑OH/8‑Me groups, potentially leading to novel PARP inhibitors with improved solubility or selectivity.

In Vivo Antihypoxic and Neuroprotective Agent Profiling

Class‑level evidence demonstrates that methoxyphenyl‑substituted quinazolin‑4(3H)‑ones can significantly outperform piracetam and mexidol in a normobaric hypoxia model in rats [1]. The target compound's 4‑methoxyphenyl‑aminomethyl substitution pattern represents a distinct point in the methoxyphenyl‑quinazolinone SAR landscape that has not been evaluated for antihypoxic activity. Researchers investigating cerebral hypoxia, ischemic stroke, or neurodegenerative conditions can benchmark this compound against the published in vivo efficacy data for 2‑(2‑hydroxy‑3‑methoxyphenyl)‑3H‑quinazolin‑4‑one [1] to determine whether the 2‑aminomethyl linker and para‑methoxy orientation confer superior or complementary neuroprotective properties.

Cytotoxic Agent Development with Defined IP Differentiation

US Patent 2011/0200619 establishes that (2‑aminomethylquinazolin‑4‑yl)‑(4‑methoxyphenyl)methylamine (a quinazoline analog lacking the C4 carbonyl) is a claimed cytotoxic agent [1]. The target compound differs in two chemically significant ways: the quinazolin‑4(3H)‑one oxidation state (C4 carbonyl present) and the attachment point of the 4‑methoxyphenylamine (C2‑aminomethyl vs. C4‑amino). These differences are likely sufficient to establish freedom‑to‑operate while retaining the core cytotoxic pharmacophore. Organizations pursuing oncology drug discovery can use this compound as a lead for quinazolinone‑based cytotoxic agents with a differentiated IP position, particularly in combination regimens with EGFR inhibitors or antimitotic agents as disclosed in the prior art [1].

Application
Selection Property
Validation Focus
Scaffold‑hopping library design
2‑Aminomethyl diversification handle
Synthetic yield and purity review
PARP pharmacophore mapping
2‑Aminomethyl as alternative to 8‑substitution
PARP inhibition and selectivity profiling
Antihypoxic research profiling
Methoxyphenyl‑quinazolinone chemotype
In vivo hypoxia‑tolerance assay review
Cytotoxic lead research
Quinazolinone core and IP differentiation
Cytotoxicity and combination‑agent evaluation
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